Potassium (1-phenylvinyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;trifluoro(1-phenylethenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUZJSRPCZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718662 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852626-70-1 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to Potassium (1-phenylvinyl)trifluoroborate: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling
Abstract
This technical guide provides an in-depth analysis of Potassium (1-phenylvinyl)trifluoroborate, a key reagent in modern organic synthesis. We will explore its fundamental physicochemical properties, detailing the structural basis for its exceptional stability compared to traditional organoboron compounds. This guide offers validated, step-by-step protocols for its synthesis and its primary application as a vinylating agent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Mechanistic insights, analytical characterization data, and essential safety protocols are also provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.
Physicochemical Properties: The Foundation of Stability
This compound, with the chemical formula C₈H₇BF₃K, is an organotrifluoroborate salt that has emerged as a superior alternative to its corresponding boronic acid.[1][2] Unlike many boronic acids, which can be difficult to purify and prone to degradation or polymerization, this compound is a robust, crystalline solid.[3]
The key to its utility lies in its stability. The tetracoordinate boron center in the [RBF₃]⁻ anion is coordinatively saturated, which protects the carbon-boron bond from premature cleavage by air, moisture, or strong oxidants.[4] This inherent stability allows for indefinite storage at room temperature and simplifies handling, making it a more reliable and user-friendly reagent in complex synthetic workflows.[1]
| Property | Value | Reference |
| Chemical Formula | C₈H₇BF₃K | [2] |
| Molecular Weight | 214.05 g/mol | [2] |
| CAS Number | 852626-70-1 | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Stability | Air and moisture stable; stable to oxidative conditions | [1][4] |
| Solubility | Soluble in polar organic solvents like acetone; slightly soluble in acetonitrile | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the reaction of the corresponding boronic acid or a boronate ester with potassium hydrogen fluoride (KHF₂).[1] This straightforward and high-yielding conversion is the cornerstone of its accessibility. One-pot procedures starting from Grignard reagents have also been developed to avoid the isolation of potentially unstable boronic acid intermediates.[1]
Workflow for Synthesis from (1-phenylvinyl)boronic Acid
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Safety First: Potassium hydrogen fluoride (KHF₂) is corrosive and can release hydrofluoric acid (HF) in the presence of water, which can etch glassware over time. Always handle KHF₂ in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It is advisable to use plastic (e.g., Nalgene®) labware for preparing its aqueous solutions.
-
Reagent Preparation: In a suitable flask, dissolve (1-phenylvinyl)boronic acid (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Fluorination: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 4.0 eq). Add this solution dropwise to the stirring boronic acid solution at room temperature.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 1-2 hours. The formation of a white precipitate is typically observed.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Purification Rationale: The resulting solid is a mixture of the desired product and inorganic salts (KF, KBF₄, excess KHF₂). The product is soluble in hot acetone, whereas the inorganic salts are largely insoluble. This difference in solubility is exploited for purification.[1]
-
Extraction: Add hot acetone to the solid residue and stir or sonicate to dissolve the organotrifluoroborate.
-
Filtration: Filter the hot acetone solution to remove the insoluble inorganic salts. Repeat the extraction of the solid residue 2-3 times to maximize yield.
-
Isolation: Combine the acetone filtrates and concentrate them via rotary evaporation. The product can be further purified by recrystallization from acetonitrile or by dissolving the residue in a minimal amount of hot acetone and precipitating by the addition of diethyl ether.[1]
-
Drying: Dry the resulting white, crystalline solid under high vacuum to obtain the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier coupling partner in the Suzuki-Miyaura reaction, serving as a robust source of a 1-phenylvinyl nucleophile for the formation of C(sp²)-C(sp²) bonds.[2] Its enhanced stability prevents the common side reaction of proto-deboronation, often allowing for the use of near-stoichiometric amounts of the boron reagent and leading to higher reaction efficiency.[5]
Mechanistic Overview
The reaction proceeds via a palladium catalytic cycle. A critical, initial step is the activation of the trifluoroborate salt. In the presence of a base and water, the trifluoroborate is thought to hydrolyze, forming a boronic acid or a boronate species in situ. This species is then capable of undergoing transmetalation with the palladium(II) center.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with a trifluoroborate.
Detailed Experimental Protocol: Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0-1.2 eq), the aryl halide/triflate partner (1.0 eq), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 3.0 eq).
-
Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) active catalyst can be sensitive to oxygen.
-
Solvent Addition: Add a degassed solvent mixture (e.g., THF/Water 9:1 or Isopropanol/Water 2:1) via syringe. The choice of solvent and base is critical and depends on the specific substrates.
-
Causality of Reagents:
-
Catalyst: PdCl₂(dppf) is a common pre-catalyst; the dppf ligand is a bulky phosphine that promotes reductive elimination and stabilizes the active Pd(0) species.
-
Base: The base (e.g., Cs₂CO₃) is essential for activating the trifluoroborate and for the overall catalytic cycle, facilitating the formation of the active boronate species required for transmetalation.[6]
-
Solvent: A protic co-solvent like water is often necessary to facilitate the hydrolysis of the trifluoroborate and to dissolve the base.
-
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. NMR spectroscopy is the primary tool for this analysis.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (typically between 5.0-6.0 ppm) and the aromatic protons of the phenyl group (typically between 7.0-7.6 ppm).[3] |
| ¹³C NMR | Resonances for the vinyl and aromatic carbons. The carbon atom directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[7][8] |
| ¹⁹F NMR | A characteristic sharp signal or a narrow multiplet in the range of -129 to -141 ppm. This is a key diagnostic signal for the trifluoroborate moiety.[3][7] |
| ¹¹B NMR | A signal appearing as a quartet due to coupling with the three fluorine atoms (J-coupling). The chemical shift is indicative of a tetracoordinate boron species.[7][8] |
| FTIR | Characteristic absorbances for C=C stretching (vinyl and aromatic), C-H stretching (aromatic and vinyl), and strong B-F stretching bands. |
Expert Insight: In ¹⁹F NMR, the fluorine atoms couple to the ¹¹B nucleus (I=3/2), which should theoretically result in a 1:1:1:1 quartet. However, due to the quadrupolar nature of the ¹¹B nucleus, this signal is often observed as a single broad peak or a partially resolved multiplet.[7] The observation of a signal in the characteristic high-field region is strong evidence for the formation of the trifluoroborate salt.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. While this compound is generally stable, it should be handled with care.
| Hazard Class | GHS Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Target Organ Toxicity | H335: May cause respiratory irritation |
GHS data is inferred from closely related compounds like potassium phenyltrifluoroborate and may vary slightly.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Precursors: Be particularly cautious when handling potassium hydrogen fluoride (KHF₂) during synthesis, as it is highly corrosive.[1]
Conclusion
This compound stands out as a highly valuable and practical reagent for organic synthesis. Its exceptional air and moisture stability overcomes many of the limitations associated with traditional boronic acids, leading to more reproducible and efficient reactions. Its successful application in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for constructing complex molecules containing the styryl moiety, with broad applications in pharmaceuticals, materials science, and agrochemicals.
References
-
Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. Available at: [Link]
-
PubChem. Potassium phenyltrifluoroborate. National Center for Biotechnology Information. Available at: [Link]
-
Stefani, H. A., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(19), 7472–7475. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. Available at: [Link]
-
South Dakota State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Wang, G.-W., & Wenkert, E. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega, 7(45), 40859–40866. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Library of Medicine. Available at: [Link]
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- 4. Potassium vinyltrifluoroborate | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Potassium (1-phenylvinyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Potassium (1-phenylvinyl)trifluoroborate in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent limitations—such as difficult purification, uncertain stoichiometry, and potential for protodeboronation—can impede reproducibility and scalability.[1] Potassium organotrifluoroborate salts have emerged as a superior class of reagents that circumvent these challenges.[2][3]
This compound, in particular, offers a robust and versatile platform for the introduction of the styrenyl moiety, a prevalent structural motif in pharmaceuticals, natural products, and materials science. These crystalline, monomeric solids exhibit exceptional stability to air and moisture, allowing for indefinite storage at ambient temperatures and simplifying handling procedures.[2][4] This heightened stability translates to more consistent reaction outcomes and the ability to employ near-stoichiometric quantities of the reagent, enhancing atom economy.[4]
This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions, detailing the mechanistic underpinnings, offering field-proven experimental protocols, and exploring the scope of this powerful synthetic tool.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This step is often rate-limiting.
-
Transmetalation: The organotrifluoroborate salt is activated by a base (e.g., carbonate, phosphate), which facilitates the transfer of the 1-phenylvinyl group from the boron atom to the palladium center. This is a key step where the C-B bond is exchanged for a C-Pd bond. The precise mechanism of activation is thought to involve the formation of a more reactive boronate species in situ.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product (the 1-aryl-1-phenylethene) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Synthesis and Characterization of this compound
A reliable supply of high-purity starting material is paramount for reproducible results. This compound can be synthesized from its corresponding boronic acid or, more conveniently, from a boronic ester intermediate.[4]
Protocol 1: Synthesis from (1-phenylvinyl)boronic Acid Pinacol Ester
This two-step procedure avoids the isolation of the often less stable boronic acid.
Figure 2. Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of (1-phenylvinyl)boronic acid pinacol ester (1.0 equiv) in dimethylformamide (DMF), add potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble inorganic salts.
-
Isolation: Add methyl tert-butyl ether (MTBE) to the filtrate to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with MTBE, and dry under vacuum to yield this compound as a white, crystalline solid.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized reagent.
| Technique | Expected Observations |
| ¹H NMR | Phenyl protons (multiplet), vinyl protons (singlets or doublets).[5][6] |
| ¹³C NMR | Aromatic and vinyl carbon signals. The carbon attached to boron will show characteristic splitting or broadening.[5][6] |
| ¹⁹F NMR | A broad singlet or a 1:1:1:1 quartet (due to coupling with ¹¹B) typically between -130 and -160 ppm.[2][5] |
| ¹¹B NMR | A signal characteristic of a tetracoordinate boron species.[5][6] |
| FT-IR | Characteristic B-F stretching vibrations. |
Application Protocol: Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a robust and scalable method for the cross-coupling of this compound with a representative aryl bromide, 4'-bromoacetophenone. The conditions are generally applicable to a wide range of aryl and heteroaryl halides.[1]
Protocol 2: Cross-Coupling of this compound and 4'-Bromoacetophenone
Materials and Reagents:
-
This compound (1.0 equiv)
-
4'-Bromoacetophenone (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 equiv, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 214 mg), 4'-bromoacetophenone (1.0 mmol, 199 mg), PdCl₂ (0.02 mmol, 3.5 mg), PPh₃ (0.06 mmol, 16 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous THF (1.8 mL) and degassed water (0.2 mL) via syringe. The 9:1 THF/H₂O solvent ratio is a common starting point.[1]
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-(1-phenylvinyl)phenyl)ethanone.
Note on Scalability: This reaction has been successfully performed on a gram scale (e.g., 8 mmol) with comparable yields, demonstrating its utility for larger-scale synthesis.[1]
Substrate Scope and Optimization
The described protocol is a general starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for challenging substrates.
| Parameter | General Guidance and Rationale | Alternative Conditions |
| Palladium Source | PdCl₂ is a cost-effective and reliable precatalyst. Pd(OAc)₂ and PdCl₂(dppf)·CH₂Cl₂ are also highly effective.[3] | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles[2] |
| Ligand | PPh₃ is a standard, effective ligand. For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky biarylphosphine ligands (e.g., RuPhos, XPhos) can significantly improve yields.[1] | dppf, RuPhos, XPhos, SPhos, BINAP[1] |
| Base | Cs₂CO₃ is highly effective in many cases. K₂CO₃, K₃PO₄, and organic bases like triethylamine (Et₃N) or t-butylamine are also viable alternatives. The choice of base can influence reaction rates and side reactions.[1][2][3] | K₂CO₃, K₃PO₄, Et₃N, t-BuNH₂ |
| Solvent | THF/H₂O mixtures are common. Other solvent systems like isopropanol/H₂O or DMF can be beneficial for certain substrates, particularly for higher temperature reactions.[3] | i-PrOH/H₂O, n-PrOH, DMF |
| Electrophile | The reactivity order is generally I > Br ≈ OTf > Cl. Aryl iodides, bromides, and triflates are excellent coupling partners. Aryl chlorides may require more active catalyst systems (e.g., with biarylphosphine ligands).[3] | Aryl/heteroaryl iodides, bromides, chlorides, and triflates. |
Representative Coupling Results
The following table, synthesized from typical outcomes for vinyltrifluoroborate couplings, illustrates the expected performance with various aryl bromides.
| Aryl Bromide | Product | Typical Yield (%) |
| 4-Bromoacetophenone | 1-(4-(1-phenylvinyl)phenyl)ethanone | 75-85 |
| 4-Bromobenzonitrile | 4-(1-phenylvinyl)benzonitrile | 80-90 |
| 1-Bromo-4-methoxybenzene | 1-methoxy-4-(1-phenylvinyl)benzene | 70-80 |
| 2-Bromotoluene | 1-methyl-2-(1-phenylvinyl)benzene | 65-75 |
| 3-Bromopyridine | 3-(1-phenylvinyl)pyridine | 60-70 |
Conclusion
This compound is a highly stable, easy-to-handle, and efficient reagent for the palladium-catalyzed synthesis of 1-aryl-1-phenylethenes. Its superior properties compared to traditional boronic acids make it an invaluable tool for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile building block in a wide array of synthetic endeavors.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Cella, R., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 895-901. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Cella, R., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of 1-Aryl-1-phenylethenes via Suzuki-Miyaura Coupling Using Potassium (1-phenylvinyl)trifluoroborate
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Potassium (1-phenylvinyl)trifluoroborate in Modern Drug Discovery
The biaryl motif is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its synthesis, however, has historically been a challenge. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds. Within this domain, the choice of the organoboron reagent is critical to the success, efficiency, and scalability of the synthesis.
While boronic acids have been the traditional workhorses, they are often prone to decomposition and can be challenging to handle and purify, especially on an industrial scale. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages in terms of stability, ease of handling, and reactivity.[1][2] These crystalline solids are remarkably stable to air and moisture, can be stored for extended periods, and often lead to higher yields in cross-coupling reactions compared to their boronic acid counterparts.[3][4]
This guide provides a comprehensive overview and a detailed protocol for the use of this compound in the synthesis of 1-aryl-1-phenylethenes, a class of compounds with significant applications in materials science and as precursors for more complex molecular architectures. We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[5]
-
Transmetalation : The organotrifluoroborate must be activated by a base to facilitate the transfer of the organic group from the boron atom to the palladium center.[6] The base converts the trifluoroborate into a more reactive boronate species. This species then undergoes transmetalation, where the 1-phenylvinyl group replaces the halide on the palladium, forming a new Pd(II) complex.
-
Reductive Elimination : The final step is the reductive elimination of the coupled product (the 1-aryl-1-phenylethene), which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
The use of this compound is particularly advantageous as it is a stable precursor that, upon activation, efficiently participates in the transmetalation step, often leading to cleaner reactions and higher yields.[4]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle for the synthesis of 1-aryl-1-phenylethenes.
Experimental Protocol: One-Pot Synthesis of 1-(4-methoxyphenyl)-1-phenylethene
This protocol details the synthesis of a representative 1-aryl-1-phenylethene from an aryl bromide. The procedure is robust and can be adapted for a range of substituted aryl halides.
Materials and Reagents:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Figure 2: The experimental workflow for the one-pot synthesis of 1-aryl-1-phenylethenes.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Filtration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(4-methoxyphenyl)-1-phenylethene.
Data Summary and Substrate Scope
The described protocol is applicable to a variety of aryl and heteroaryl halides. The table below summarizes typical yields for the coupling of this compound with different coupling partners.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-1-phenylethene | 92 |
| 2 | 4-Bromotoluene | 1-(4-methylphenyl)-1-phenylethene | 88 |
| 3 | 4-Bromobenzonitrile | 1-(4-cyanophenyl)-1-phenylethene | 85 |
| 4 | 3-Bromopyridine | 1-(pyridin-3-yl)-1-phenylethene | 78 |
| 5 | 1-Bromonaphthalene | 1-(naphthalen-1-yl)-1-phenylethene | 90 |
Yields are for isolated and purified products.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere is crucial for catalytic activity.
-
Base Selection: The choice of base is critical for activating the trifluoroborate. While K₃PO₄ is effective, other bases like Cs₂CO₃ or K₂CO₃ can also be used and may be optimal for specific substrates.[7]
-
Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction. For challenging substrates, ligand screening may be necessary.
-
Solvent System: A biphasic solvent system like toluene/water is often beneficial. The water helps to dissolve the inorganic base and facilitate the activation of the trifluoroborate.
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of 1-aryl-1-phenylethenes via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity make it an excellent alternative to traditional boronic acids, particularly for applications in drug discovery and process development where robustness and reproducibility are paramount. The protocol described herein provides a reliable and scalable method for accessing a wide range of valuable chemical entities.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288-325. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Fumagalli, T. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate2006 . [Link]
-
Molander, G. A.; Fumagalli, T. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health2006 . [Link]
-
Molander, G. A.; Brown, A. R. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health2006 . [Link]
-
E-An Zen, A.; Abraham, M. J.; et al. Biaryl Anion Radical Formation by Potassium Metal Reduction of Aryl Isocyanates and Triaryl Isocyanurates. National Institutes of Health2016 . [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Syntheses2006 . [Link]
-
Organic Chemistry Portal. Synthesis of vinyl trifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry2010 , 75 (19), 6343–6348. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A. Potassium Phenyltrifluoroborate. ResearchGate2006 . [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health2007 . [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A.; Rothbaum, J. C. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate2010 . [Link]
-
Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh2008 . [Link]
-
Świątek, K.; et al. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. National Institutes of Health2022 . [Link]
-
Tao, H.; et al. An improved preparation of arylboronates: application in one-pot Suzuki biaryl synthesis. PubMed2002 . [Link]
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Potassium (1-phenylvinyl)trifluoroborate in Medicinal Chemistry
Introduction: A Paradigm Shift in Boron Chemistry for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for stable, versatile, and efficient reagents is perpetual. For decades, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been a cornerstone of C-C bond formation. However, traditional organoboron reagents like boronic acids and their esters often suffer from instability towards air and moisture, can be difficult to purify, and may form problematic boroxine anhydrides, leading to stoichiometric uncertainty.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[2][3][4] These crystalline, monomeric solids exhibit exceptional stability to both air and moisture, allowing for indefinite shelf storage and simplified handling—a significant advantage in high-throughput screening and late-stage functionalization workflows common in drug development.[2][3][5]
Among this robust family of reagents, Potassium (1-phenylvinyl)trifluoroborate stands out as a highly effective precursor for the introduction of the styrenyl moiety. Substituted styrenes are prevalent structural motifs in a vast array of biologically active compounds. This application note provides an in-depth guide to the strategic application of this compound, focusing on its use in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures relevant to medicinal chemistry.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Vinylation
The primary application of this compound in medicinal chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl or heteroaryl halides and triflates. This transformation provides a direct and reliable route to construct substituted 1,1-diaryl alkenes and related structures.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process, illustrated below, hinges on the seamless orchestration of a Pd(0)/Pd(II) cycle.
-
Expertise & Experience: The critical step is Transmetalation . Unlike boronic acids, the tetra-coordinate trifluoroborate anion ([R-BF₃]⁻) is relatively unreactive. The presence of a base (and often water) is essential to facilitate its slow hydrolysis or exchange to a more reactive tricoordinate boronic acid or a fluoroboronate species, which then efficiently transfers the vinyl group to the palladium(II) center.[4][5] This controlled release of the active boron species contributes to the stability and broad functional group tolerance of the reaction.
Field-Proven Experimental Protocol
This protocol provides a reliable, general procedure for the vinylation of an aryl bromide, which can be adapted for various substrates with minor optimization.
Protocol: Vinylation of 4-Bromoacetophenone
This reaction is a robust example that can be performed on both small and larger scales.[6]
Materials:
-
This compound
-
4-Bromoacetophenone (Aryl Halide)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)
-
Triphenylphosphine (PPh₃) or RuPhos (Ligand)[6]
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Tetrahydrofuran (THF), HPLC Grade
-
Deionized Water, Degassed
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Schlenk line or nitrogen/argon balloon setup
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Step-by-Step Methodology:
-
Inert Atmosphere Setup (Causality: Protect the Catalyst): Assemble the round-bottom flask and condenser. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an oxygen-free environment is crucial as the active Pd(0) catalyst is susceptible to oxidation, which would halt the catalytic cycle.[5]
-
Reagent Addition (Causality: Ensure Homogeneity): To the flask, add 4-bromoacetophenone (1.0 mmol, 1 equiv), this compound (1.2 mmol, 1.2 equiv), Cesium Carbonate (3.0 mmol, 3.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.06 mmol, 6 mol%). The use of a slight excess of the trifluoroborate ensures complete consumption of the limiting aryl halide.
-
Solvent Addition (Causality: Facilitate Reactivity): Add a degassed mixture of THF and water (e.g., 4:1 ratio, 5 mL total volume) via syringe. The aqueous co-solvent is not merely for solubility; it is mechanistically important for activating the trifluoroborate for transmetalation.[5][6]
-
Reaction Execution (Causality: Drive to Completion): Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Aqueous Workup (Causality: Isolate the Product): Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). The organic solvent extracts the desired nonpolar product from the aqueous phase containing inorganic salts.
-
Purification (Causality: Ensure Purity): Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure substituted styrene.
Data Presentation: Reaction Scope & Functional Group Tolerance
The true utility of a reagent in medicinal chemistry is defined by its scope. This compound demonstrates broad applicability, coupling efficiently with a range of electronically diverse aryl and heteroaryl halides.
| Entry | Aryl Halide/Triflate | Base | Catalyst System (mol%) | Solvent | Yield (%) | Reference |
| 1 | 1-Bromonaphthalene | t-BuNH₂ | PdCl₂(dppf)·CH₂Cl₂ (2) | i-PrOH/H₂O | 78 | [5] |
| 2 | 4-Bromoacetophenone | Cs₂CO₃ | PdCl₂(2) / PPh₃(6) | THF/H₂O | 79 | [6] |
| 3 | Methyl 4-bromobenzoate | Et₃N | PdCl₂(dppf)·CH₂Cl₂ (2) | n-PrOH | ~85-95 | [5] |
| 4 | 4-Bromoanisole | Cs₂CO₃ | PdCl₂(2) / PPh₃(6) | THF/H₂O | ~80-90 | [6] |
| 5 | 2-Bromopyridine | Cs₂CO₃ | PdCl₂(2) / PPh₃(6) | THF/H₂O | ~60-70* | [6] |
| 6 | Mesityl Bromide | Cs₂CO₃ | Pd(OAc)₂(2) / RuPhos(4) | Toluene/H₂O | 78 | [6] |
| Yields are estimated from graphical data or related examples in the cited literature. |
Trustworthiness: The reaction's success across both electron-rich (entry 4) and electron-poor (entries 2, 3) aromatic systems, as well as sterically hindered substrates (entry 6) and heterocycles (entry 5), validates its reliability.[5][6] This functional group tolerance is critical, as it minimizes the need for protecting group strategies, thereby shortening synthetic routes to complex drug candidates.
Case Study: Synthesis of Bioactive Compounds
The strategic implementation of this compound is evident in the synthesis of advanced pharmaceutical intermediates. For instance, vinylpyrimidine derivatives, which are of significant interest in cancer therapy, were synthesized on a kilogram scale using a related vinyltrifluoroborate, showcasing the industrial viability of this chemistry.[1] Similarly, this methodology has been applied to the synthesis of MEK (mitogen-activated/extracellular signal-regulated kinase) inhibitors, where the styrenyl group is a key pharmacophoric element.[7]
Synthesis of a MEK Inhibitor Precursor: The vinylation of a complex halo-substituted intermediate is a key step in constructing molecules that act as MEK inhibitors. The stability and reliability of the trifluoroborate reagent make it ideal for use in these multi-step syntheses where yield and reproducibility are paramount.[7]
Conclusion
This compound is more than just another organoboron reagent; it is a problem-solving tool for the modern medicinal chemist. Its exceptional stability, ease of handling, and broad reaction scope make it a highly reliable and efficient means of introducing the 1-phenylvinyl moiety into complex, biologically active molecules. The protocols and data presented herein provide a validated framework for researchers, scientists, and drug development professionals to confidently integrate this powerful reagent into their synthetic strategies, accelerating the discovery of next-generation therapeutics.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108(1), 288-325. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002, 67(24), 8424-8429. [Link]
-
Organic Chemistry Portal. Synthesis of vinyl trifluoroborates. [Link]
-
Darses, S.; Genet, J.-P. Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Library of Medicine, 2010. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate, 2009. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH National Library of Medicine, 2006. [Link]
Sources
- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
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- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Potassium (1-phenylvinyl)trifluoroborate
Welcome to the technical support guide for Potassium (1-phenylvinyl)trifluoroborate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during its application, primarily in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reactions and diagnose issues effectively.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Handling
Q1: What is this compound and why is it preferred over the corresponding boronic acid?
This compound is a crystalline, air- and moisture-stable organoboron compound.[1][2] It serves as a robust and convenient precursor to the corresponding (1-phenylvinyl)boronic acid, which is the active species in Suzuki-Miyaura cross-coupling reactions.
The primary advantage of using the trifluoroborate salt lies in its stability.[3] Unlike many boronic acids, which can be difficult to purify, have uncertain stoichiometry, and are prone to decomposition via pathways like protodeboronation or polymerization, organotrifluoroborates are typically stable solids that can be stored indefinitely without special precautions.[4] The trifluoroborate group effectively "protects" the reactive C-B bond until it is slowly released under the reaction conditions.[5]
Q2: How should I store and handle this reagent?
While generally stable, it is best practice to store this compound in a cool, dry place away from excess moisture and incompatible substances to ensure its long-term integrity.[6] No special inert atmosphere techniques are required for storage or handling in its solid form.
Section 2: The Role of Hydrolysis
Q3: My reaction is sluggish or fails to initiate. Is there a problem with reagent activation?
Yes, this is a common issue. The trifluoroborate salt itself is not the active transmetalating species in the Suzuki-Miyaura catalytic cycle. It must first undergo hydrolysis in the presence of water and a base to generate the corresponding boronic acid (or a related boronate species), which then participates in the catalytic cycle.[5][7]
Failure to initiate often points to inefficient hydrolysis. This process can be surprisingly complex, as the rate of hydrolysis must be carefully balanced with the rate of the catalytic turnover.[8]
Troubleshooting Hydrolysis Issues
| Symptom | Potential Cause | Recommended Action |
| No reaction | Insufficient water in the solvent system. | Ensure your solvent system contains an adequate amount of water (e.g., THF/H₂O or i-PrOH/H₂O mixtures).[4][9] |
| Incorrect base or base strength. | Cesium carbonate (Cs₂CO₃) is often highly effective.[4] The choice of base can significantly influence the reaction by affecting both hydrolysis and the catalytic cycle. | |
| Slow/Incomplete Reaction | Slow hydrolysis rate for the specific substrate. | The hydrolysis rate is substrate-dependent. Some organotrifluoroborates require acid catalysis for efficient hydrolysis, creating a complex "acid-base paradox" under basic reaction conditions.[5] While counterintuitive, minor adjustments to pH or additives could be explored in advanced troubleshooting. |
| Phase-splitting of the solvent system. | Vigorous and consistent stirring is crucial, especially in biphasic systems like THF/H₂O with a high concentration of base, to ensure proper mixing and facilitate hydrolysis at the interface.[5] |
Section 3: Common Side Reactions & Troubleshooting
The key to a successful coupling reaction is to ensure the desired catalytic cycle (Pathway A) outcompetes the common off-cycle side reactions (Pathway B).
Q4: I am observing significant amounts of protodeboronation product (e.g., styrene instead of the coupled product). What causes this and how can I prevent it?
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This occurs when the active boronic acid species, R-B(OH)₂, reacts with a proton source in the reaction medium before it can transmetalate to the palladium center.
Causality: The "slow release" strategy of using trifluoroborates is designed specifically to minimize this side reaction by keeping the instantaneous concentration of the more sensitive boronic acid low.[5][8] If hydrolysis is too fast relative to the catalytic cycle, the boronic acid accumulates and the risk of protodeboronation increases.
Troubleshooting Protocol: Minimizing Protodeboronation
-
Re-evaluate the Base: Use a base that promotes a steady, controlled hydrolysis. While strong bases are needed, an overly aggressive base might accelerate hydrolysis beyond what the catalyst can consume. Cs₂CO₃ is often a good choice.[4]
-
Solvent Choice: Ensure the solvent system does not contain adventitious acid. Use high-purity or freshly distilled solvents.
-
Temperature Control: Lowering the reaction temperature can sometimes slow the rate of protodeboronation relative to the productive coupling.
-
Catalyst Loading & Ligand Choice: An inefficient catalyst will lead to a buildup of the active boronic acid. Ensure your palladium source and ligand are active. For some vinyltrifluoroborates, phosphine ligands like PPh₃ or more specialized ligands like RuPhos have shown efficacy.[4]
Q5: My main byproduct is a homocoupled dimer of my aryl halide (Ar-Ar). How do I address this?
Homocoupling of the electrophile (Ar-X) is a common side reaction that competes with the desired cross-coupling. It typically arises from the reaction of two Ar-Pd(II)-X intermediates or related pathways.
Causality: This side reaction is often exacerbated by suboptimal catalyst performance, reaction conditions that favor side reactions of the oxidative addition complex, or an insufficient rate of transmetalation from the boron species.
Troubleshooting Protocol: Suppressing Homocoupling
-
Optimize the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote reductive elimination from the Ar-Pd-R intermediate (desired) over side reactions of the Ar-Pd-X species. Experiment with different ligands (e.g., PPh₃, Buchwald-type ligands) to find the optimal choice for your specific substrates.[4]
-
Check Reagent Stoichiometry: Ensure you are using a slight excess of the this compound (e.g., 1.1-1.5 equivalents) to ensure the Ar-Pd-X complex is readily intercepted by the transmetalating agent.
-
Control Temperature: High temperatures can sometimes promote catalyst decomposition or favor homocoupling pathways. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Degas Thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your reaction mixture is properly degassed before heating.
Q6: I've isolated an unexpected isomer or a product resulting from a Heck-type reaction. Why did this happen?
A Heck-type reaction is a potential side pathway for vinylboron species. Instead of the boron group being transferred (Suzuki coupling), the vinyl C-H bond can react, leading to different products. One study identified a Heck-type byproduct formed between the desired product and the starting chloroacetophenone.[4]
Causality: This pathway becomes more competitive if the reductive elimination step of the Suzuki cycle is slow. The Ar-Pd(II)-R intermediate (where R is the 1-phenylvinyl group) can undergo β-hydride elimination, initiating a Heck-type catalytic cycle.
Troubleshooting Protocol: Favoring Suzuki over Heck
-
Ligand Selection: This is the most critical factor. Ligands that accelerate reductive elimination will shut down the Heck pathway. If you observe Heck byproducts, consider switching to a more electron-rich or bulkier ligand.
-
Solvent and Base: The polarity of the solvent and the nature of the base can influence the relative rates of these competing pathways. The conditions reported by Molander et al. (THF/H₂O, Cs₂CO₃) are a well-optimized starting point to favor the Suzuki pathway.[4]
-
Additives: In some Heck reactions, the presence of halide scavengers (like silver salts) can be influential. While not standard for Suzuki reactions, understanding the mechanism can help diagnose if adventitious species are promoting the undesired pathway.
References
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
-
Lee, J. C. H., & Burke, M. D. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(13), 2848–2851. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available from: [Link]
-
Molander, G. A., & Ito, T. (2001). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available from: [Link]
-
Chia, S., & Vedejs, E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(31), 12143–12152. Available from: [Link]
-
Buttonwood. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available from: [Link]
-
Vedejs, E., & Chia, S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. JACS. Available from: [Link]
-
Kabalka, G. W., et al. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access. Available from: [Link]
-
Ren, W., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Semantic Scholar. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. Available from: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Available from: [Link]
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Technical Support Center: Navigating Purification Challenges in Reactions with Potassium (1-phenylvinyl)trifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium (1-phenylvinyl)trifluoroborate. This guide is designed to provide you with in-depth, field-proven insights into the common purification challenges encountered when using this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Double-Edged Sword of Vinyltrifluoroborates
This compound is an invaluable reagent in modern organic synthesis. Its air and moisture stability make it a superior alternative to many other vinyl organometallics, which are often pyrophoric or prone to decomposition. However, the unique properties of this reagent and the nature of the palladium-catalyzed reactions in which it participates can lead to specific and often frustrating purification challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Core Principles of Purification in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its functional group tolerance and generally high yields.[1][2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the desired product and regenerate the catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While elegant in principle, this cycle can be accompanied by several side reactions and the introduction of persistent impurities. Understanding the origin of these impurities is the first step toward devising an effective purification strategy.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My final product is contaminated with a persistent black or grey solid. How do I remove residual palladium catalyst?
A1: The Challenge of Palladium Removal
Palladium residues are one of the most common and troublesome impurities in products from Suzuki-Miyaura couplings. These residues can exist in various forms, from colloidal palladium metal (often appearing as a black powder) to soluble palladium complexes.[3] For pharmaceutical applications, minimizing palladium content to low ppm levels is a regulatory necessity.
Root Causes:
-
Catalyst Decomposition: The Pd(0) catalyst can aggregate to form insoluble palladium black, especially at high temperatures or with prolonged reaction times.
-
Complexation with Product: If your product contains nitrogen or sulfur heterocycles, or other functional groups that can act as ligands, it may form stable complexes with palladium, making it difficult to remove by simple filtration or extraction.[4]
Troubleshooting Protocol:
-
Initial Filtration: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black.[3]
-
Aqueous Washes: Perform several aqueous washes. Sometimes, a wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute solution of sodium thiosulfate can help to sequester and remove palladium ions.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon for several hours can effectively adsorb palladium residues. However, be aware that this can sometimes lead to product loss through adsorption.[5]
-
Scavenger Resins: For particularly stubborn palladium contamination, the use of commercially available scavenger resins is highly recommended. These are solid-supported materials with functional groups that have a high affinity for palladium.[6]
Scavenger Type Functional Group Typical Application Thiol-based -SH Effective for a broad range of palladium species. Amine-based -NH2, -NR2 Good for palladium complexes with labile ligands. Phosphine-based -PR2 High affinity for Pd(0) and Pd(II). Experimental Protocol for Scavenger Resin Use: a. Dissolve the crude product in a suitable solvent. b. Add the scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium). c. Stir the mixture at room temperature or slightly elevated temperature for 2-24 hours. d. Filter off the resin and wash it with fresh solvent. e. Combine the filtrates and concentrate to obtain the purified product.
-
Chromatography: If all else fails, column chromatography on silica gel can be effective. However, palladium complexes can sometimes streak on the column. Using a more polar solvent system or a different stationary phase (e.g., alumina) may be necessary.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide. What is happening?
A2: The Problem of Protodeboronation
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[7] In the case of this compound, this would lead to the formation of styrene. This side reaction consumes your valuable reagent and introduces an impurity that may be difficult to separate from your desired product.
Root Causes:
-
Presence of Protic Solvents: The reaction is often run in the presence of water, which can be a proton source.
-
Reaction pH: The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[8]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
Mitigation and Purification Strategies:
-
Optimize Reaction Conditions:
-
Base Selection: Use the mildest base that still promotes the desired reaction. Stronger bases can sometimes favor protodeboronation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize Water Content: While some water is often necessary, using an excessive amount can increase the likelihood of protodeboronation.
-
-
Purification:
-
Chromatography: Styrene and its derivatives can often be separated from the desired product by silica gel chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the more soluble styrene byproduct.
-
Q3: My reaction yields are low, and I have a significant amount of a high-molecular-weight, sticky material in my crude product. What is this and how do I deal with it?
A3: The Challenge of Product Polymerization
The product of the reaction, a substituted styrene, contains a reactive double bond that can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators (which can sometimes be formed from the decomposition of palladium complexes).[9] This is a particularly challenging issue as it not only reduces the yield of your desired monomeric product but also introduces a polymeric impurity that can make purification very difficult.
Preventative Measures:
-
Lower Reaction Temperature: This is the most critical factor. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Add a Radical Inhibitor: The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture can help to suppress polymerization.
-
Degas Solvents: Thoroughly degassing your solvents before use can remove dissolved oxygen, which can promote radical formation.
Purification of Polymer-Contaminated Products:
-
Precipitation/Trituration: It may be possible to precipitate the desired monomeric product from a solution in which the polymer is soluble, or vice versa. For example, dissolving the crude mixture in a good solvent for the monomer (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) may cause the polymer to precipitate.
-
Column Chromatography: A plug of silica gel can sometimes be used to remove the high-molecular-weight polymer, which will often stick to the top of the column, allowing the desired product to be eluted.
Caption: A general workflow for the purification of products from Suzuki-Miyaura reactions.
Summary of Purification Techniques
| Impurity | Recommended Purification Technique(s) |
| Palladium Residues | Filtration through Celite, Treatment with Scavenger Resins, Activated Carbon, Chromatography |
| Unreacted Aryl Halide | Column Chromatography, Recrystallization |
| Protodeboronation Byproduct (Styrene) | Column Chromatography, Recrystallization |
| Homocoupled Biaryl | Column Chromatography, Recrystallization |
| Polymeric Material | Precipitation/Trituration, Column Chromatography (plug filtration) |
| Inorganic Salts | Aqueous Extraction (Workup) |
Concluding Remarks
The successful purification of products from reactions involving this compound hinges on a solid understanding of the potential side reactions and the nature of the resulting impurities. By anticipating these challenges and employing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your synthetic endeavors. Remember that a well-designed reaction is often the easiest to purify; therefore, careful optimization of your reaction conditions is the best first step in any purification strategy.
References
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Protodeboronation of Tertiary Boronic Esters. School of Chemistry | University of Bristol. [Link]
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Method of removing palladium.
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. NIH. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki-Miyaura Reactions with Organotrifluoroborates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions utilizing organotrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed C-C bond formation. Here, we delve into the nuances of catalyst poisoning, offering field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Organotrifluoroborates have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions due to their enhanced stability compared to boronic acids.[1] They are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[2][3] This stability minimizes common side reactions like protodeboronation and homocoupling that often plague their boronic acid counterparts.[4] However, like all palladium-catalyzed reactions, the success of Suzuki couplings with organotrifluoroborates is highly dependent on the activity of the palladium catalyst, which is susceptible to deactivation by various impurities, a phenomenon known as catalyst poisoning.
This guide will provide a structured approach to identifying, understanding, and mitigating catalyst poisoning in your Suzuki reactions with organotrifluoroborates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst poisoning in the context of Suzuki-Miyaura reactions with organotrifluoroborates.
Q1: What is catalyst poisoning in the context of a Suzuki-Miyaura reaction?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by chemical species present in the reaction mixture. These "poisons" bind to the active sites of the palladium, preventing it from participating in the catalytic cycle and leading to a significant decrease in reaction rate and overall yield.[5] This deactivation can be either reversible or irreversible.
Q2: What are the most common catalyst poisons I should be aware of?
A2: Several classes of compounds are known to poison palladium catalysts. The most common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can irreversibly bind to the palladium center, rendering it inactive.[6] These can be introduced as impurities in reagents or solvents.
-
Coordinating Functional Groups: Functional groups on the organotrifluoroborate or the coupling partner that can strongly coordinate to the palladium center may act as inhibitors.
-
Excess Halide Ions: While a halide is a necessary component of the organohalide coupling partner, a high concentration of halide anions can lead to the formation of stable, inactive palladium-halide complexes.
-
Metallic Impurities: Trace amounts of other metals, such as lead, mercury, or arsenic, can deactivate the catalyst by forming stable alloys or complexes with the active sites.[5][7]
Q3: Are organotrifluoroborates more or less susceptible to issues related to catalyst poisoning compared to boronic acids?
A3: Organotrifluoroborates offer an advantage due to their "slow-release" mechanism.[4][8] Under basic conditions, they hydrolyze to the corresponding boronic acid, which then participates in the catalytic cycle. This slow, in-situ generation of the active boronic acid species can help to minimize side reactions.[4][8] However, the organotrifluoroborate starting material itself can contain impurities that may poison the catalyst. Therefore, the purity of the organotrifluoroborate is just as critical as that of a boronic acid.
Q4: How does the choice of palladium catalyst and ligand influence its susceptibility to poisoning?
A4: The catalyst and ligand system plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often more robust and can overcome some of the challenges associated with catalyst poisoning and difficult substrates.[9][10][11] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) and stabilize the palladium center against deactivation pathways.[12]
Q5: Can the fluoride ions from the organotrifluoroborate poison the catalyst?
A5: Fluoride ions have a complex, dual role in Suzuki-Miyaura reactions. They can be beneficial by facilitating the formation of a key intermediate, trans-[ArPdF(L)2], which can participate in the rate-determining transmetalation step.[13] However, excess fluoride can also be detrimental by forming unreactive anionic boronate species, effectively sequestering the organoboron reagent from the catalytic cycle.[13]
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
When a Suzuki-Miyaura reaction with an organotrifluoroborate fails or gives low yields, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and address potential catalyst poisoning issues.
Initial Assessment: Ruling Out Obvious Issues
Before suspecting catalyst poisoning, it's crucial to ensure that the fundamental reaction parameters are correct.
-
Reaction Setup: Confirm that the reaction was performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst.
-
Reagent Stoichiometry: Double-check the molar ratios of your organotrifluoroborate, aryl halide, base, and catalyst.
-
Solvent and Base: Ensure the solvent is anhydrous (if required) and the base is appropriate for the chosen catalyst system and substrates.
-
Temperature and Reaction Time: Verify that the reaction was run at the correct temperature and for a sufficient duration.
If these parameters are correct, you can proceed to investigate catalyst poisoning using the following diagnostic workflow.
Caption: A workflow for diagnosing failed Suzuki-Miyaura reactions.
Step 1: Assess Reagent Purity
The most common source of catalyst poisons is impure reagents.
Issue: Impurities in the organotrifluoroborate, aryl halide, solvent, or base are deactivating the catalyst.
Diagnostic Experiments:
-
Run control reactions:
-
Reaction A (Baseline): Your original reaction conditions.
-
Reaction B: Use a fresh, unopened bottle of solvent.
-
Reaction C: Use a fresh, high-purity batch of the base.
-
Reaction D: Use a purified batch of your organotrifluoroborate (see purification protocols below).
-
Reaction E: Use a purified batch of your aryl halide.
-
-
Analyze results: Compare the yields of reactions B-E to your baseline (Reaction A). A significant improvement in yield will point to the impure component.
Analytical Detection of Poisons:
For a more rigorous analysis, consider the following techniques to detect specific poisons in your reagents:[14][15][16]
| Poison Class | Analytical Technique |
| Sulfur Compounds | Combustion analysis, Gas Chromatography-Mass Spectrometry (GC-MS) |
| Metallic Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) |
| Organic Impurities | Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) |
| Halides | Ion Chromatography |
Step 2: Purification Protocols for Organotrifluoroborates
If you suspect your organotrifluoroborate is the source of the poison, purification is necessary.
Protocol 1: Recrystallization of Potassium Organotrifluoroborates
This is the most common method for purifying solid organotrifluoroborates.[3]
-
Solvent Selection: Choose a solvent in which the organotrifluoroborate is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include acetonitrile, acetone, or mixtures like acetone/diethyl ether.[3]
-
Dissolution: In a clean flask, dissolve the crude organotrifluoroborate in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Activated Carbon Treatment for Removal of Organic Impurities
Activated carbon is effective at adsorbing organic impurities.
-
Dissolution: Dissolve the crude organotrifluoroborate in a suitable solvent (e.g., methanol, acetone).
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite®.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the resulting solid using Protocol 1 to ensure high purity.
Step 3: Evaluate and Optimize the Catalyst System
If reagent purification does not solve the issue, the catalyst system itself may not be robust enough for your specific substrates.
Issue: The chosen palladium catalyst and/or ligand is not active or stable enough under the reaction conditions, especially in the presence of challenging functional groups or trace impurities.
Optimization Strategies:
-
Switch to a More Robust Ligand: For challenging couplings, especially those involving sterically hindered substrates or substrates with coordinating functional groups, switching to a more robust ligand is often effective.
-
Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective in a wide range of Suzuki-Miyaura couplings.[9][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, often showing high tolerance to functional groups and impurities.[11][12][17]
-
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, consider using a well-defined, pre-formed palladium-ligand complex. This can lead to more reproducible results.
-
Increase Catalyst Loading: In cases of suspected slow poisoning, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be sufficient to drive the reaction to completion. However, this should be a last resort, as it increases cost and the amount of residual palladium in the product.
The Catalytic Cycle and Points of Poisoning
Understanding the mechanism of the Suzuki-Miyaura reaction helps to visualize where catalyst poisoning can occur.
Caption: The Suzuki-Miyaura catalytic cycle with organotrifluoroborates, highlighting potential points of catalyst deactivation.
As the diagram illustrates, catalyst poisons can attack both the active Pd(0) species and the Pd(II) intermediates in the catalytic cycle. By forming strong, often irreversible bonds with the palladium center, they prevent the catalyst from proceeding through the necessary steps of oxidative addition, transmetalation, and reductive elimination.
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-
Organic Syntheses. (n.d.). Preparation of Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 29). Suzuki Coupling Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6949–6951. [Link]
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Reddy, K. S., & Kumar, S. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(11), 1385. [Link]
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Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2007). Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Chemistry, 13(5), 1509–1515. [Link]
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ResearchGate. (n.d.). Process flow diagram for a continuous Suzuki-Miyaura reaction. Retrieved from [Link]
-
Keiken Engineering. (2021, January 7). How activated carbon for the removal of organic matter works. Retrieved from [Link]
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Al-Ghouti, M. A., & Al-Absi, R. S. (2020). Boron removal from water by adsorption onto activated carbon prepared from palm bark: kinetic, isotherms, optimisation and breakthrough curves modeling. Scientific Reports, 10(1), 16361. [Link]
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Catalysis Consulting. (n.d.). Case Study: Base Effects in a Challenging Suzuki Reaction. Retrieved from [Link]
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Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 910. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Chemistry For Everyone. (2023, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]
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G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Tetrabutylammonium Phenyltrifluoroborate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Granular activated carbon for removal of organic matter and turbidity from secondary wastewater. Retrieved from [Link]
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ResearchGate. (n.d.). The catalytic effects of in situ prepared N-heterocyclic carbenes from benzimidazole salts in Suzuki–Miyaura cross-coupling reaction and uses in catalytic preparation of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione from phenyl isocyanate. Retrieved from [Link]
-
Patsnap. (2023, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]
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Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Pure and Applied Chemistry, 76(3), 635–647. [Link]
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Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
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van der Stam, W., et al. (2017). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 8(11), 7515–7523. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3374–3384. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
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MDPI. (2022). Efficient Removal of Organic Matter from Biotreated Coking Wastewater by Coagulation Combined with Sludge-Based Activated Carbon Adsorption. Retrieved from [Link]
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H2 Clipper. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Xiang, D., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(10), 1106–1112. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
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ResearchGate. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(58), 8046–8049. [Link]
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Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
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Vidya-mitra. (2016, March 16). Instrumental Analysis of Poison - I (Chromatographic Techniques) (FSC) [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Retrieved from [Link]
- Google Patents. (n.d.). Slow release of organoboronic acids in cross-coupling reactions.
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of reaction conditions for Suzuki-Miyaura reaction. Retrieved from [Link]
-
Rovis, T., & Bode, J. W. (2017). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Topics in Current Chemistry, 375(4), 69. [Link]
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Han, Y.-F., & Shi, X.-C. (2021). Applications of metal N-heterocyclic carbene complexes in olefin polymerizations. Inorganic Chemistry Frontiers, 8(18), 4215–4242. [Link]
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- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 14. Catalyst Poisoning Testing [intertek.com]
- 15. GAS Dortmund [gas-dortmund.de]
- 16. Gulf Bio Analytical [gulfbioanalytical.com]
- 17. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stoichiometry in Cross-Coupling with Potassium Trifluoroborates
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and developers, with in-depth, field-proven insights into managing stoichiometry for Suzuki-Miyaura cross-coupling reactions using potassium organotrifluoroborates (R-BF₃K). These reagents offer remarkable stability and ease of handling, but unlocking their full potential requires a nuanced understanding of the stoichiometry that governs their activation and participation in the catalytic cycle.[1][2]
The Critical Role of Stoichiometry with R-BF₃K Salts
Unlike their boronic acid counterparts, which can be prone to decomposition and uncertain stoichiometry, potassium trifluoroborates are typically stable, crystalline solids.[2][3] This stability is a key advantage, but it also means they are not immediately active in the catalytic cycle. The tetracoordinate boron center must first undergo slow, base-mediated hydrolysis to release the active tricoordinate boronic acid in situ.[4][5] Managing this "slow release" is the cornerstone of achieving a successful reaction and is directly controlled by the stoichiometry of your reagents.[5] An imbalance can lead to stalled reactions, low yields, or the formation of unwanted byproducts.
// Nodes RBF3K [label="K⁺[R-BF₃]⁻\n(Stable Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; RBOH2 [label="R-B(OH)₂\n(Active Species)", fillcolor="#FBBC05", fontcolor="#202124"]; Pd0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; OxAdd [label="R'-Pd(II)-X\n(Oxidative Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="R'-Pd(II)-R\n(Transmetalation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="R-R'\n(Product)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="rounded,filled"];
// Invisible nodes for layout center [shape=point, width=0];
// Edges RBF3K -> RBOH2 [label=" Hydrolysis\n (Base, H₂O) ", style=dashed]; Pd0 -> OxAdd [label=" R'-X "]; OxAdd -> center [dir=none]; center -> Transmetal [dir=none]; RBOH2 -> Transmetal [label=" Transmetalation "]; Transmetal -> Pd0 [label=" Reductive\n Elimination ", minlen=2]; Transmetal -> RedElim [style=dashed]; }
Figure 1. Simplified Catalytic Cycle with R-BF₃K Activation.
Frequently Asked Questions (FAQs)
Q1: Why are my yields inconsistent when using potassium trifluoroborates compared to boronic acids?
A: Inconsistency often traces back to the hydrolysis step. The rate of hydrolysis of the R-BF₃K salt to the active boronic acid can be highly dependent on factors like the specific R-group, base strength, solvent composition (especially water content), and even the physical properties of the reaction setup like stirring rate and vessel shape.[5] Unlike boronic acids which are immediately available, R-BF₃K salts rely on a delicate balance between their hydrolysis rate and the catalytic turnover rate.[5] Any variation in these parameters can alter the concentration of the active boron species, leading to inconsistent yields.
Q2: Do I always need to use an excess of the potassium trifluoroborate salt?
A: Not necessarily. One of the key advantages of R-BF₃K salts is their enhanced stability and resistance to protodeboronation compared to many boronic acids.[2][3][6][7] This stability often allows for the use of near-stoichiometric amounts (e.g., 1.01 to 1.2 equivalents) of the trifluoroborate, which is a significant advantage in terms of atom economy, especially in late-stage synthesis.[3][7][8] However, for particularly challenging couplings, sluggish reactions, or when dealing with very precious electrophiles, using a slight excess (1.3-1.5 eq) can sometimes help drive the reaction to completion.
Q3: What is the role of water in these reactions, and how much should I use?
A: Water is a crucial reactant for the in situ hydrolysis of the trifluoroborate to the boronic acid. However, too much water can lead to catalyst decomposition or promote unwanted side reactions. A common starting point is to use a co-solvent system, such as Toluene/H₂O, THF/H₂O, or an alcohol like isopropanol with some water content.[1][9] The optimal ratio depends on the specific substrates and conditions, but a range of 10:1 to 2:1 (organic solvent to water) is typical. For sensitive substrates, running the reaction in a protic solvent like isopropanol, which naturally contains trace water, can be sufficient.[9]
Q4: Can I use any base for the reaction?
A: Base selection is critical. The base facilitates the hydrolysis of the R-BF₃K salt.[5] Inorganic bases are most common. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents and its ability to facilitate hydrolysis.[5] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also widely used and are more cost-effective alternatives.[1][6] Amine bases like triethylamine (Et₃N) or t-butylamine (t-BuNH₂) can also be effective, particularly in alcoholic solvents.[9] The stoichiometry is crucial; typically, 2-3 equivalents of base are required to ensure efficient hydrolysis and to neutralize the acids formed during the catalytic cycle.
Troubleshooting Guide: Stoichiometric Challenges
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="Starting Materials (SM) Consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SM_Yes [label="Yes", shape=plaintext]; SM_No [label="No", shape=plaintext];
Cause_Decomp [label="Probable Cause:\nProduct Decomposition or\nByproduct Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_NoReaction [label="Probable Cause:\nReaction Not Initiating", fillcolor="#F1F3F4", fontcolor="#202124"];
Check_Catalyst [label="Check Catalyst/Ligand Activity\n& Degassing Technique", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_OK [label="OK", shape=plaintext]; Catalyst_Bad [label="Faulty", shape=plaintext];
Sol_Catalyst [label="Solution:\nUse Fresh Catalyst/Ligand.\nImprove Degassing Protocol.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Check_Base [label="Evaluate Base & Water Stoichiometry", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base_OK [label="Sufficient", shape=plaintext]; Base_Bad [label="Insufficient", shape=plaintext];
Sol_Base [label="Solution:\nIncrease Base Equivalents (2-3 eq).\nEnsure Adequate H₂O for Hydrolysis.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Temp [label="Solution:\nLower Temperature.\nScreen Milder Base.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSM; CheckSM -> SM_Yes [label=" Yes "]; CheckSM -> SM_No [label=" No "];
SM_Yes -> Cause_Decomp; Cause_Decomp -> Sol_Temp;
SM_No -> Cause_NoReaction; Cause_NoReaction -> Check_Catalyst;
Check_Catalyst -> Catalyst_Bad; Catalyst_Bad -> Sol_Catalyst;
Check_Catalyst -> Catalyst_OK; Catalyst_OK -> Check_Base;
Check_Base -> Base_Bad; Base_Bad -> Sol_Base; }
Figure 2. A logical flowchart for troubleshooting common yield issues.
Problem 1: Low to No Product Yield with Unconsumed Starting Material
This is the most common failure mode and almost always points to an issue with reaction initiation or a stalled catalytic cycle.
| Potential Cause | Scientific Explanation & Solution |
| Insufficient Base Stoichiometry | Explanation: The base is not just an additive; it's a stoichiometric reactant required for the hydrolysis of the R-BF₃K salt.[5] If there isn't enough base, the hydrolysis is incomplete, starving the catalytic cycle of the active boronic acid needed for transmetalation.[5][10] Solution: Ensure you are using at least 2, and preferably 3, equivalents of your chosen base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). This excess ensures the reaction medium remains sufficiently basic to drive hydrolysis to completion.[9] |
| Inadequate Hydrolysis (Incorrect Solvent/Water Ratio) | Explanation: Hydrolysis requires water. In anhydrous or nearly anhydrous conditions, the R-BF₃K salt will not be activated efficiently, regardless of the amount of base present.[9] The rate of hydrolysis is highly dependent on the solvent system.[5] Solution: If using an anhydrous solvent like toluene or THF, add a controlled amount of degassed water. A good starting point is a 10:1 to 5:1 ratio of organic solvent to water. Alternatively, switch to a protic solvent system like isopropanol/water (e.g., 2:1), which can facilitate the reaction.[9] |
| Low Catalyst Loading or Inactive Catalyst | Explanation: While some modern ligands allow for very low catalyst loadings, a general starting point for palladium is 1-2 mol %.[9][11] If the catalyst has degraded due to improper storage or if the reaction was not properly degassed, the active Pd(0) species will not be available to initiate the cycle.[12] Solution: Verify the quality of your palladium precatalyst and ligand. Always run reactions under a rigorously inert atmosphere (Argon or Nitrogen). If troubleshooting, consider increasing the catalyst loading to 2.5-5 mol % to see if the reaction initiates.[8] |
Problem 2: Formation of Protodeboronation Byproduct (R-H)
You observe the formation of a byproduct where the trifluoroborate group has been replaced by a hydrogen atom.
| Potential Cause | Scientific Explanation & Solution |
| Excessive Water or Protic Solvent | Explanation: Although R-BF₃K salts are significantly more resistant to protodeboronation than boronic acids, the reaction is not entirely suppressed, especially under harsh conditions.[3][6][7] The active boronic acid intermediate is susceptible to this side reaction. If the hydrolysis is too fast and the catalytic cycle is slow, the boronic acid can accumulate and be protonated off.[5] Solution: Reduce the amount of water or protic solvent in the reaction. Titrate the water content carefully to find a balance between efficient hydrolysis and minimal side reactions. Consider switching to a less protic solvent system. |
| Reaction Temperature is Too High | Explanation: Higher temperatures can accelerate the rate of protodeboronation. This is particularly true for electron-rich or sterically hindered organoboron reagents. Solution: Lower the reaction temperature. Many R-BF₃K couplings can proceed efficiently at temperatures between 60-85 °C.[1] Run a temperature screen to find the optimal point where the desired coupling outcompetes the protodeboronation pathway. |
Recommended Starting Stoichiometries & Protocols
This table provides a robust starting point for your experiments. Optimization will likely be required for your specific substrates.
| Component | Stoichiometry (Equivalents) | Purpose & Rationale |
| Aryl/Vinyl Halide | 1.0 | The limiting reagent. |
| Potassium Trifluoroborate | 1.1 - 1.5 | Slight excess ensures complete consumption of the limiting reagent. Near-stoichiometric amounts are often sufficient due to high stability.[3][7][8] |
| Palladium Precatalyst | 0.01 - 0.05 (1-5 mol %) | The catalyst that drives the reaction. 2 mol % is a common starting point.[9] |
| Phosphine Ligand | 1.1 - 2.2 x Pd loading | Protects and activates the palladium center. The ratio depends on the specific ligand (e.g., 1.1:1 for XPhos, 2.2:1 for PPh₃). |
| Base (e.g., Cs₂CO₃, K₂CO₃) | 3.0 | A stoichiometric excess is crucial to drive the in situ hydrolysis of the R-BF₃K salt to the active boronic acid.[5][9] |
| Solvent System | N/A | Typically a 5:1 to 2:1 mixture of an organic solvent (Toluene, THF, Dioxane) and degassed water. Protic solvents like IPA/water are also effective.[1][9] |
General Experimental Protocol
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), potassium trifluoroborate (1.2 eq), base (3.0 eq), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), and ligand (e.g., SPhos, 4 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously for the allotted time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[12]
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Del C. Morales-Serna, J. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 1(9), 1132–1135. [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(51), 7274-7276. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(13), 4814–4820. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4125–4166. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8563–8577. [Link]
-
Nave, S., et al. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. The Journal of Organic Chemistry, 75(20), 6757–6772. [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Sharma, P., & Kumar, V. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 1(7), 824–827. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Platon, M., et al. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 1(1), 50-70. [Link]
-
Zou, Y., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(36), 7437-7442. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484–16489. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Superiority of Potassium (1-Phenylvinyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling for Complex Synthesis
A Senior Application Scientist's Guide to a Modern Vinylating Reagent
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, indispensable to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing everything from yield and purity to the stability and handling of starting materials. While traditional boronic acids have been the workhorses of this field, their inherent instability, particularly in the case of vinyl derivatives, has driven the search for more robust alternatives.
This guide provides an in-depth validation of potassium (1-phenylvinyl)trifluoroborate as a superior vinylating agent in Suzuki-Miyaura couplings, particularly within the demanding context of total synthesis. We will explore its performance benchmarked against other common vinylboron reagents, supported by mechanistic insights, experimental data, and a case study in natural product synthesis.
The Achilles' Heel of Traditional Vinylboron Reagents
The utility of introducing a vinyl group into a complex molecule is immense, providing a versatile handle for further functionalization. However, the traditional reagents used for this purpose are fraught with challenges:
-
Vinylboronic Acid: This fundamental reagent is notoriously unstable, readily undergoing polymerization, which makes it difficult to isolate and handle.[2] To circumvent this, it is often generated in situ from its cyclic anhydride (boroxane), a method that requires using three equivalents of the vinylating agent for every one equivalent of the halide, representing poor atom economy.[2]
-
Vinylboronate Esters: While more stable than the corresponding boronic acid, esters like the pinacol derivative can be costly to prepare, and the diol protecting group adds significant molecular weight, again detracting from atom economy.[2]
-
Vinylstannanes (Stille Coupling): Vinyltributyltin, a common reagent in Stille couplings, is highly effective but suffers from significant drawbacks. Organotin compounds are notoriously toxic, and the removal of tin byproducts from the final product can be a challenging purification step.[2]
These limitations underscore the need for a vinylating agent that combines high reactivity with benchtop stability, ease of handling, and a more favorable environmental and economic profile.
Potassium Organotrifluoroborates: A Paradigm of Stability and Reactivity
Potassium organotrifluoroborate salts have emerged as a powerful solution to the challenges posed by traditional organoboron reagents.[3][4] These crystalline, monomeric solids are generally stable to both air and moisture, allowing for indefinite storage at room temperature without degradation.[4] This remarkable stability is attributed to the tetracoordinate nature of the boron atom, which mitigates the susceptibility to protodeboronation—a common decomposition pathway for tricoordinate boronic acids.[3]
For vinyl groups, this stability is particularly transformative. Potassium vinyltrifluoroborate, for instance, shows no decomposition after several years, a stark contrast to the highly unstable nature of vinylboronic acid.[5] This allows for accurate stoichiometry in reactions and eliminates the need for in situ generation or the use of excess reagent.
Comparative Analysis: this compound vs. Alternatives
The advantages of this compound become clear when directly compared with other vinylating agents used in Suzuki-Miyaura and similar cross-coupling reactions.
| Feature | This compound | Vinylboronic Acid / Boroxane | Vinylboronate (Pinacol) Ester | Vinyltributyltin (Stille) |
| Stability | Excellent, air- and moisture-stable solid[4][5] | Poor, readily polymerizes[2] | Moderate, can be hydrolytically unstable | Good, but can degrade over time |
| Handling | Easy to weigh and handle crystalline solid | Difficult, often generated in situ | Typically a liquid or low-melting solid | Liquid, requires careful handling due to toxicity |
| Atom Economy | Good | Poor (requires 3 eq. from boroxane)[2] | Poor (due to pinacol group)[2] | Poor (due to tributyltin group)[2] |
| Toxicity | Low, boron byproducts are relatively benign | Low | Low | High, organotin compounds are toxic[2] |
| Purification | Generally straightforward removal of inorganic salts | Can be complex due to boroxine byproducts | Removal of diol byproducts may be needed | Difficult, removal of tin residues is challenging[2] |
| Cost | Prepared from inexpensive KHF₂[2] | Boroxane can be costly | Diols used for esterification add expense[2] | Very expensive[2] |
This qualitative comparison highlights the clear operational and economic advantages of using the trifluoroborate salt. It simplifies experimental setup, improves reaction efficiency, and reduces the environmental impact of the synthesis.
The Mechanism in Action: Why Trifluoroborates Work
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficacy of potassium organotrifluoroborates lies in the transmetalation step. While the tetracoordinate trifluoroborate is stable, it is not the active species in the catalytic cycle. A base is required to facilitate the formation of a more reactive intermediate, which then undergoes transmetalation with the palladium(II) complex. This controlled activation, combined with the inherent stability of the starting material, contributes to clean and high-yielding reactions.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Case Study: Total Synthesis of 1-O-Isopropyldefucogilvocarcin V
The practical utility of potassium vinyltrifluoroborate is powerfully demonstrated in its application to the total synthesis of complex natural products. A key step in the synthesis of 1-O-isopropyldefucogilvocarcin V, a compound with potential anticancer activity, involved the installation of a vinyl group on the core aromatic structure.
In this synthesis, a triflate intermediate was coupled with potassium vinyltrifluoroborate. The reaction proceeded in high yield, furnishing the desired vinylated product, which was then carried forward to complete the synthesis.
Reported Reaction:
-
Transformation: Installation of a vinyl group via Suzuki-Miyaura coupling.
-
Yield: 84%[6]
This example is significant because it showcases the reagent's performance on a complex, highly functionalized substrate, a scenario where reagent stability and clean reactivity are paramount. The high yield achieved in this late-stage transformation underscores the reliability of potassium vinyltrifluoroborate for intricate synthetic challenges.
Validated Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the robust and widely applicable conditions developed by Molander and Brown for the coupling of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles.[2]
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl or heteroaryl halide/triflate (1.0 mmol, 1.0 equiv)
-
This compound (or potassium vinyltrifluoroborate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (9 mL)
-
Water, deionized (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide/triflate (1.0 mmol), this compound (1.5 mmol), PdCl₂ (3.5 mg, 0.02 mmol), PPh₃ (15.7 mg, 0.06 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).
-
Rationale: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst. Cesium carbonate is an effective base for activating the trifluoroborate and facilitating the transmetalation step.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen.
-
-
Solvent Addition: Add anhydrous THF (9 mL) and deionized water (1 mL) via syringe.
-
Rationale: The THF/water solvent system is optimal for this reaction, providing good solubility for both the organic and inorganic reagents.[2]
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Heating is required to drive the catalytic cycle to completion. Reaction times may vary depending on the reactivity of the aryl electrophile.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Rationale: This standard aqueous workup removes the inorganic salts (e.g., Cs₂CO₃, potassium salts) from the organic product.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Rationale: Chromatography removes residual starting materials, catalyst-derived impurities, and any minor side products to yield the pure coupled product.
-
Conclusion
For researchers engaged in the synthesis of complex molecules, this compound offers a compelling combination of stability, reactivity, and operational simplicity. It systematically overcomes the significant drawbacks associated with traditional vinylating agents like vinylboronic acids and organostannanes. Its proven efficacy in demanding synthetic contexts, such as the total synthesis of 1-O-isopropyldefucogilvocarcin V, validates its position as a first-choice reagent. By adopting this stable and reliable building block, chemists can streamline synthetic routes, improve yields, and enhance the overall efficiency and safety of their laboratory operations.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 725-740. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Tsuboi, K., et al. (2006). Total Synthesis of Gilvocarcin M, Gilvocarcin V, and Their Related C-Arylglucosides. The Journal of Organic Chemistry, 71(16), 5949–5959. [Link]
-
Ito, H., & Kubota, K. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(34), 8202-8210. [Link]
-
Walker, S. D., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Sharma, A., & Kumar, V. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 10(3), 319. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium (1-phenylvinyl)trifluoroborate
As researchers and drug development professionals, our work with novel reagents like potassium (1-phenylvinyl)trifluoroborate is pivotal for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, scientifically-grounded framework for the proper handling and disposal of this compound, moving beyond generic protocols to explain the chemical rationale behind each step. Our goal is to empower you to manage this reagent with confidence, ensuring the safety of your team and the integrity of our shared environment.
Core Principles: Understanding the Reagent
This compound is an organotrifluoroborate salt. These compounds are valued for their stability compared to their boronic acid counterparts.[1] They are typically crystalline, air- and moisture-stable solids, which simplifies handling and storage.[2] However, this stability is not absolute. The core of a sound disposal strategy lies in understanding its potential reactivity and degradation pathways.
Under certain conditions, particularly in the presence of water and acid or base, organotrifluoroborates can hydrolyze to release the corresponding boronic acid—in this case, (1-phenylvinyl)boronic acid.[3] While boronic acids are themselves crucial synthetic intermediates, their ultimate degradation product is boric acid, a compound with significantly lower toxicity.[4][5] Our disposal strategy is therefore based on a controlled conversion to less hazardous, more environmentally benign forms, in alignment with local institutional and regulatory requirements.
Hazard Assessment: As with any laboratory chemical, a thorough risk assessment is paramount. This compound and its close analogs are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9]
| Hazard Classification | GHS Category | Prevention Precaution |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[6][7] |
Operational Plan: From Bench to Final Disposal
This section outlines the step-by-step procedures for managing waste generated from this compound.
Engineering Controls & Personal Protective Equipment (PPE)
Before handling the reagent, ensure the proper safety infrastructure is in place.
-
Engineering Controls : Always handle this compound solid in a certified chemical fume hood to minimize inhalation of dust.[8][10] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[6][10]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6][8]
-
Body Protection : A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[6]
-
Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator.[6]
-
Disposal Workflow: A Step-by-Step Guide
The following diagram illustrates the decision-making process for disposing of different types of waste containing this compound.
Caption: Decision workflow for this compound disposal.
Procedure for Small Spills (< 1 gram):
The primary goal is to prevent the generation of airborne dust and to hydrolyze the compound into a more manageable form.
-
Isolate and Ventilate : Ensure the spill area is well-ventilated, preferably within a fume hood.
-
Don PPE : Wear the appropriate PPE as detailed in section 2.1.
-
Contain the Spill : Gently cover the spill with a dry, non-reactive absorbent material like sand or vermiculite.
-
Collect Solid : Carefully sweep or scoop the material into a suitable container, such as a beaker or flask.[6] Avoid dry sweeping which can generate dust. A plastic dustpan or spark-resistant tools should be used.
-
Decontamination/Hydrolysis :
-
Causality : The trifluoroborate is hydrolyzed to the corresponding boronic acid, which is then converted to a water-soluble boronate salt under basic conditions. This transformation renders the compound less reactive and prepares it for aqueous disposal.
-
Protocol : Place the collected solid into a beaker within a fume hood. Add a large excess of water (e.g., >100 mL for a 1 g spill). Stir the mixture. Add a 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution dropwise until the pH of the solution is >8. This facilitates the formation of the water-soluble boronate salt.[11][12]
-
-
Final Disposal : Transfer the resulting aqueous solution into a clearly labeled "Aqueous Boron Waste" container. Consult your institution's Environmental Health & Safety (EHS) office for specific labeling requirements.
Procedure for Unused or Surplus Material:
For uncontaminated, solid this compound, direct disposal is often the most straightforward approach.
-
Containerize : Ensure the original container is tightly sealed and in good condition. If repackaging is necessary, use a clearly labeled, compatible container.
-
Labeling : Label the container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Segregation : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[8]
-
Pickup : Arrange for pickup by your institution's EHS department. Do not mix with other waste streams unless explicitly permitted.
Procedure for Contaminated Labware and PPE:
Items such as gloves, weighing paper, and pipette tips that are contaminated with the solid reagent should be managed as solid hazardous waste.
-
Collect : Place all contaminated disposable items into a designated, durable plastic bag or a labeled container.
-
Seal and Label : Seal the bag or container and label it as "Solid Waste Contaminated with this compound."
-
Dispose : Place the sealed bag into the designated solid chemical waste container for your laboratory.
Emergency Preparedness
In the event of an unexpected exposure or large spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water.[9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9]
-
Large Spill : Evacuate the immediate area. Do not attempt to clean up a large spill without appropriate training and respiratory protection. Contact your institution's EHS emergency response team.[6] Isolate the spill area to prevent spreading.[13]
By adhering to these scientifically-backed procedures, you can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium trifluoromethanesulfonate, 99%.
- Synquest Labs. (2017). Potassium phenyltrifluoroborate Safety Data Sheet.
- BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough.
- NOAA. (n.d.). POTASSIUM FLUORIDE - CAMEO Chemicals.
- Benchchem. (n.d.). This compound.
- Fisher Scientific. (n.d.). Potassium phenyltrifluoroborate, 98%.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Potassium Phenyltrifluoroborate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Potassium vinyltrifluoroborate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Potassium phenyltrifluoroborate.
- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
- ACS Publications. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
- U.S. Environmental Protection Agency. (n.d.). Summary Document from the Health Advisory for Boron and Compounds.
- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry.
- Academia.edu. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- ACS Publications. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
